Desethyl Chloroquine-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

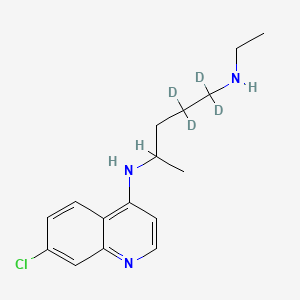

去乙基氯喹-d4是去乙基氯喹的氘代形式,而去乙基氯喹是氯喹的主要活性代谢产物。氯喹是一种抗疟疾药物,用于治疗间日疟。 去乙基氯喹-d4主要用作内标,用于定量各种分析方法中的去乙基氯喹,如液相色谱-质谱法(LC-MS)和气相色谱-质谱法(GC-MS) .

作用机制

去乙基氯喹-d4与其母体化合物氯喹一样,通过抑制疟原虫滋养体的血红素聚合酶的作用发挥作用。这种抑制阻止了血红素转化为血红素,导致有毒血红素的积累,并随后导致寄生虫死亡。 所涉及的分子靶点包括细胞色素P450酶,特别是CYP2C8和CYP3A4,它们负责将氯喹脱烷基化为去乙基氯喹 .

生化分析

Biochemical Properties

Desethyl Chloroquine-d4, like its parent compound Chloroquine, is known to interact with various enzymes, proteins, and other biomolecules. Chloroquine is known to inhibit autophagy and toll-like receptors (TLRs) As a metabolite of Chloroquine, this compound is expected to have similar interactions

Cellular Effects

It is known that Chloroquine, the parent compound, has effects on various types of cells and cellular processes . It is reasonable to assume that this compound may have similar effects, influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Chloroquine, the parent compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a metabolite of Chloroquine, this compound may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

It is known that Chloroquine and its metabolites, including Desethyl Chloroquine, are excreted with a half-life of elimination of approximately 40 days . This suggests that this compound may also have a long half-life and could continue to exert effects on cellular function over an extended period.

Dosage Effects in Animal Models

It is known that Chloroquine, the parent compound, has a half-life of 20 to 60 days . This suggests that the effects of this compound may also vary with dosage and could potentially cause toxic or adverse effects at high doses.

Metabolic Pathways

This compound is a major desethyl metabolite of Chloroquine . Chloroquine is metabolized in the liver to pharmacologically active by-products, including Desethyl Chloroquine

Transport and Distribution

It is known that Chloroquine, the parent compound, is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, and excreted via the kidneys and the feces . This suggests that this compound may have a similar pattern of transport and distribution.

Subcellular Localization

It is known that Chloroquine, the parent compound, passively diffuses through cell membranes and into endosomes, lysosomes, and Golgi vesicles . This suggests that this compound may have a similar pattern of subcellular localization.

准备方法

合成路线和反应条件

去乙基氯喹-d4通过氯喹的脱烷基化,然后掺入氘原子而合成。合成路线通常涉及使用氘代试剂和溶剂来实现所需的氘标记。 反应条件通常包括使用碱,如氢氧化钠,和氘代溶剂,如氘代甲醇或氘代水 .

工业生产方法

去乙基氯喹-d4的工业生产涉及使用自动化系统进行大规模合成,以确保高纯度和高产率。 该过程包括使用高通量萃取技术和纯化方法,如高效液相色谱(HPLC),来分离和纯化化合物 .

化学反应分析

反应类型

去乙基氯喹-d4会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的N-氧化衍生物。

还原: 还原反应可以将去乙基氯喹-d4转化回其母体化合物氯喹。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

取代: 亲核试剂如甲醇钠和氰化钾用于取代反应.

主要形成的产物

氧化: 去乙基氯喹-d4的N-氧化衍生物。

还原: 氯喹及其氘代类似物。

科学研究应用

去乙基氯喹-d4有几种科学研究应用,包括:

化学: 用作分析化学中定量去乙基氯喹的内标。

生物学: 用于药代动力学研究,以了解氯喹及其代谢产物的代谢和分布。

医学: 用于临床研究,以监测接受氯喹治疗的患者体内的药物水平。

相似化合物的比较

类似化合物

氯喹: 去乙基氯喹-d4的母体化合物,用作抗疟疾药物。

羟氯喹: 氯喹的衍生物,具有相似的抗疟疾和免疫调节特性。

双脱乙基氯喹: 氯喹的另一种代谢产物,由去乙基氯喹进一步脱烷基化形成.

独特性

去乙基氯喹-d4由于其氘标记而具有独特性,这使其成为分析方法的理想内标。 氘原子提供了明显的质量差异,允许在质谱中准确定量和区分非氘代化合物 .

属性

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuterio-1-N-ethylpentane-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)/i4D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYUUUTUAAGOOT-AUHPCMSFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675789 |

Source

|

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189971-72-9 |

Source

|

| Record name | N~4~-(7-Chloroquinolin-4-yl)-N~1~-ethyl(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide](/img/structure/B564400.png)

![(3S,8S,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6R)-4-[(2S,3S,4R,5R)-3-acetyloxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid](/img/structure/B564405.png)

![6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine, dihydrochloride](/img/structure/B564408.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7-carboxamide](/img/structure/B564412.png)